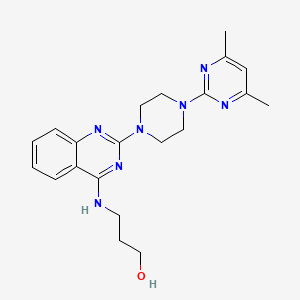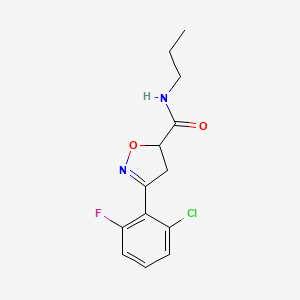
3-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)propan-1-ol
描述
3-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)propan-1-ol is a complex organic compound that features a quinazoline core linked to a piperazine ring, which is further connected to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)propan-1-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and product purity .
化学反应分析
Types of Reactions
3-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学研究应用
3-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular pathways.
Medicine: Explored as a candidate for developing new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain tyrosine kinases, thereby disrupting cellular signaling pathways that are crucial for cancer cell proliferation and survival .
相似化合物的比较
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: Similar to imatinib but with improved efficacy and reduced side effects.
Uniqueness
3-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)propan-1-ol is unique due to its specific structural features, which may confer distinct pharmacological properties. Its combination of a quinazoline core with a piperazine and pyrimidine ring makes it a versatile scaffold for drug development .
属性
IUPAC Name |
3-[[2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]quinazolin-4-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-15-14-16(2)24-20(23-15)27-9-11-28(12-10-27)21-25-18-7-4-3-6-17(18)19(26-21)22-8-5-13-29/h3-4,6-7,14,29H,5,8-13H2,1-2H3,(H,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEWDAXYEDXGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)NCCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4499425.png)
![1-[3-({4-[(2-hydroxyethyl)amino]-2-quinazolinyl}amino)phenyl]ethanone](/img/structure/B4499429.png)

![N-1,3-benzodioxol-5-yl-4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4499437.png)
![N-(2-furylmethyl)-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4499442.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4499450.png)
![3-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4499466.png)
![N-(3-FLUORO-4-METHYLPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4499468.png)
![3-(4-chlorophenyl)-7-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4499477.png)

![N-(3-chlorophenyl)-4-[6-(4-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4499493.png)
![2-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4499508.png)
![N-(2,4-dimethoxybenzyl)-2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4499512.png)
![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine](/img/structure/B4499525.png)
